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molecular formula C10H10N2O2 B2694081 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-85-4

2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2694081
M. Wt: 190.202
InChI Key: WXKJDHVLAACWPF-UHFFFAOYSA-N
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Patent
US05200415

Procedure details

To 1.00 g (4.6 mmol) of ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate prepared in accordance with the procedure disclosed in "YAKUGAKU ZASSHI", 91(11), 1154-1157 (1971), 5 ml of 3N aq. NaOH solution and 2 ml of ethanol were added, followed by stirring at 100° C. for 8 hours. After the reaction, the solvents were distilled off, and the residue was dissolved in water and then washed with benzene. The aqueous layer was made acidic with concentrated hydrochloric acid. Crystals precipitated were collected by filtration and then washed with water. Yield: 0.85 g (4.5 mmol) (97%).
Name
ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([C:12]([O:14]CC)=[O:13])=[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[N:4]2[N:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[C:11]([C:12]([OH:14])=[O:13])=[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[N:4]2[N:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
CC1=NN2C(C=CC=C2C)=C1C(=O)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1=NN2C(C=CC=C2C)=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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